2-Methyl-4-(1,3-oxazol-2-yl)aniline
Overview
Description
2-Methyl-4-(1,3-oxazol-2-yl)aniline is a chemical compound belonging to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms This compound is characterized by the presence of a methyl group at the 2-position and an oxazol-2-yl group at the 4-position of the aniline ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with aniline derivatives and appropriate oxazole precursors.
Reaction Conditions: The reaction involves the formation of the oxazole ring through cyclization reactions. Common reagents include acetic anhydride, acetic acid, and various catalysts such as Lewis acids.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are employed to meet commercial demands.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the nitro group in the aniline moiety to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aniline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and strong oxidizing agents.
Reduction: Iron powder, hydrogen gas, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation products include oxo derivatives and carboxylic acids.
Reduction products include various amines.
Substitution products include halogenated and alkylated derivatives.
Scientific Research Applications
2-Methyl-4-(1,3-oxazol-2-yl)aniline has found applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methyl-4-(1,3-oxazol-2-yl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Benzoxazole
Thiazole
Pyrazole
Imidazole
Biological Activity
2-Methyl-4-(1,3-oxazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 174.203 g/mol. The compound features an aniline moiety substituted with a 1,3-oxazole ring, which contributes to its unique chemical reactivity and biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it has been shown to inhibit human carbonic anhydrases (hCA), which are crucial in regulating physiological pH and ion transport.
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. For example:
- Cytotoxicity : A study demonstrated that compounds related to this structure showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 0.65 µM to 2.41 µM .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 0.65 |
This compound | HeLa | 2.41 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antitubercular Activity : In a study by Dighe et al. (2012), various derivatives were tested against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment.
Pathogen | MIC (µM) |
---|---|
Mycobacterium tuberculosis | <10 |
Other Biological Activities
Additionally, research has highlighted other biological activities:
- Antidepressant and Anxiolytic Effects : Kumar et al. (2017) synthesized related compounds and evaluated their potential in treating mental health disorders, suggesting a role in pharmacological applications for anxiety and depression .
Study on Carbonic Anhydrase Inhibition
A significant study focused on the inhibition of human carbonic anhydrases by derivatives of this compound. The findings revealed that these compounds could selectively inhibit hCA at nanomolar concentrations, showcasing their potential as therapeutic agents in conditions where carbonic anhydrase modulation is beneficial .
Synthesis and Biological Evaluation
In another research effort, a series of oxazole derivatives were synthesized and evaluated for their biological activities across multiple platforms. The results indicated that modifications in the oxazole ring significantly influenced the anticancer potency and selectivity towards different cancer cell lines .
Properties
IUPAC Name |
2-methyl-4-(1,3-oxazol-2-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQABOESCWYYATB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=CO2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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